(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
CAS No.: 848777-68-4
Cat. No.: VC8139913
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848777-68-4 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1 |
| Standard InChI Key | FKVUDBWXNAFSPB-MKXDVQRUSA-N |
| Isomeric SMILES | CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C.Cl |
| SMILES | CC1(C2C1C(NC2)C(=O)OC)C.Cl |
| Canonical SMILES | CC1(C2C1C(NC2)C(=O)OC)C.Cl |
Introduction
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential applications in research, particularly in the fields of antiviral and anti-inflammatory studies. This compound is a hydrochloride salt of the methyl ester of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Synthesis
The synthesis of this compound involves several steps, including the formation of a pyrrolidine intermediate and subsequent cyanation and deprotection reactions. A detailed process is outlined in patent documents, which describe the conversion of specific precursors into the final product through a series of chemical transformations .
Research and Development
The compound is used in various research applications due to its unique chemical structure and potential biological activities. It serves as a cyclic leucine mimetic, which could alter enzyme interactions critical for viral replication.
Storage and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume